molecular formula C5H11NO3 B560811 (2R,3R)-2-amino-3-methoxybutanoic acid CAS No. 104195-79-1

(2R,3R)-2-amino-3-methoxybutanoic acid

Cat. No. B560811
M. Wt: 133.147
InChI Key: FYCWLJLGIAUCCL-QWWZWVQMSA-N
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Description

This would typically include the compound’s molecular formula, molar mass, and possibly its structure. For example, a similar compound, “(2R,3R)-3-Amino-2-hydroxybutanoic acid”, has a molecular formula of C4H9NO3 .


Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. For instance, the synthesis of a related compound, “(2R,3R)-3-hydroxyaspartic acid”, has been described in a scientific paper .


Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography or NMR spectroscopy to determine the arrangement of atoms in the compound .


Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes. For example, a racemic mixture can be separated into its component enantiomers, a process called resolution .


Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, and reactivity .

Safety And Hazards

This information can often be found in the compound’s Material Safety Data Sheet (MSDS). It includes information on the compound’s toxicity, flammability, and potential health effects .

Future Directions

This would involve a discussion of potential future research directions or applications for the compound. For example, a related compound, “(2R,3R)-2,3-Butanediol”, has been discussed in the context of biofuel production .

properties

IUPAC Name

(2R,3R)-2-amino-3-methoxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3/c1-3(9-2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/t3-,4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYCWLJLGIAUCCL-QWWZWVQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H](C(=O)O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70672071
Record name O-Methyl-D-allothreonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70672071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3R)-2-amino-3-methoxybutanoic acid

CAS RN

104195-79-1
Record name O-Methyl-D-allothreonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70672071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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